2-Butoxyethyl 2-hydroxybenzoate
Description
2-Butoxyethyl 2-hydroxybenzoate, also known as Benzoic acid, 2-hydroxy-, butyl ester, is a chemical compound with the molecular formula C11H14O3 . It is used in many domestic and industrial products due to its properties as a surfactant .
Synthesis Analysis
The synthesis of 2-Butoxyethyl 2-hydroxybenzoate can be achieved through various methods. One such method involves the hydrolysis of oil of wintergreen (methyl 2-hydroxybenzoate) by boiling with aqueous sodium hydroxide for about 30 minutes. The reaction produces sodium 2-hydroxybenzoate, which can be converted into 2-hydroxybenzoic acid by adding hydrochloric acid .
Molecular Structure Analysis
The molecular structure of 2-Butoxyethyl 2-hydroxybenzoate consists of a benzoate core with a butoxyethyl group attached. The molecule has a molecular weight of 194.2271 . The structure of the molecule can be further analyzed using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) .
Chemical Reactions Analysis
The chemical reactions involving 2-Butoxyethyl 2-hydroxybenzoate are largely influenced by its ability to form intra- and inter-molecular hydrogen bonds. The strength of these bonds has been quantified using thermochemical methods, with the intra-molecular hydrogen bond strength found to be -43 kJ mol−1 .
Physical And Chemical Properties Analysis
2-Butoxyethyl 2-hydroxybenzoate is a colorless liquid with a sweet, ether-like odor . Its physical and chemical properties, such as hardness, topography, and hydrophilicity, are known to be important parameters in its biological evaluation .
Future Directions
The future directions for 2-Butoxyethyl 2-hydroxybenzoate could involve further exploration of its potential uses in various industries, given its properties as a surfactant . Additionally, more research could be conducted to better understand its chemical reactions and the strength of its intra- and inter-molecular hydrogen bonds .
properties
IUPAC Name |
2-butoxyethyl 2-hydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-2-3-8-16-9-10-17-13(15)11-6-4-5-7-12(11)14/h4-7,14H,2-3,8-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZSCCHTFKBBRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90281927 | |
Record name | 2-butoxyethyl 2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90281927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxyethyl 2-hydroxybenzoate | |
CAS RN |
575-83-7 | |
Record name | .beta.-Butoxyethyl salicylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-butoxyethyl 2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90281927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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